5-Nitro-1H-indazol-6-ol

Vue d'ensemble

Description

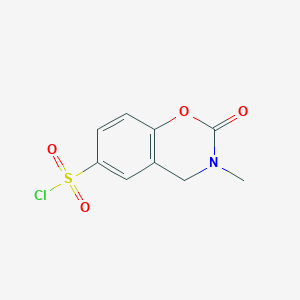

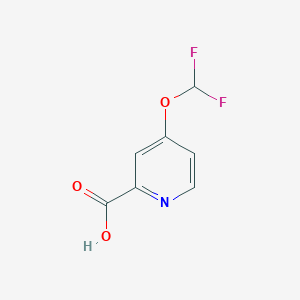

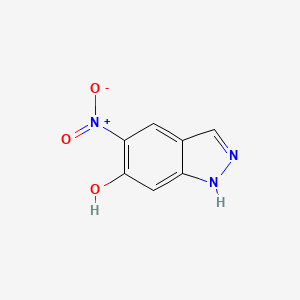

5-Nitro-1H-indazol-6-ol is a chemical compound with the molecular formula C7H5N3O3 . It has a molecular weight of 179.13 . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of indazoles, including this compound, has been a topic of interest in recent years . The strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5N3O3/c11-7-2-5-4 (3-8-9-5)1-6 (7)10 (12)13/h1-3,11H, (H,8,9) .Physical And Chemical Properties Analysis

This compound is a solid at room temperature .Applications De Recherche Scientifique

Nitric Oxide Synthase Inhibition : 5-Nitro-1H-indazol-6-ol, along with other indazole derivatives, has been studied for its inhibitory effect on rat cerebellar nitric oxide synthase (NOS). It has been observed that the nitration of the indazole ring at positions 5, 6, and 7 results in a graded increase in inhibitory potency, indicating the potential of indazole-based inhibitors of NOS in evaluating the biological roles of nitric oxide in the central nervous system (Babbedge, Bland-Ward, Hart, & Moore, 1993).

Chemical Structure and Properties : The chemical structure of this compound has been a subject of study. In one particular study, the molecule was characterized by its planar indazole ring and the positioning of its nitro groups, contributing to its chemical behavior. This structural analysis plays a crucial role in understanding the compound's interactions and potential applications (Zaleski, Daszkiewicz, & Kyzioł, 1998).

Application in Dyes and Pigments : A study on the synthesis of new heterocyclic green dyes involved this compound. These compounds, characterized by deep green color and high color intensity, indicate the potential application of this compound in the development of dyes and pigments with specific properties (Pordel, Beyramabadi, & Mohammadinejad, 2014).

Corrosion Inhibition : In the field of materials science, this compound (referred to as NIA in the study) has been investigated as a corrosion inhibitor for carbon steel in acidic solutions. The effectiveness of NIA in protecting against corrosion has been analyzed using both experimental and theoretical methods, suggesting its potential as a protective agent in industrial applications (Xu, Zhang, Guo, Feng, & Tan, 2019).

Safety and Hazards

The safety information for 5-Nitro-1H-indazol-6-ol includes several hazard statements: H302, H315, H319, H335 . The precautionary statement is P261 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes or clothing, ingestion, and inhalation .

Orientations Futures

The future directions for the research and development of 5-Nitro-1H-indazol-6-ol and similar compounds could involve the exploration of their medicinal applications, given that indazole-containing compounds have been found to have a wide variety of such applications . Additionally, further optimization of synthetic schemes could be a focus .

Mécanisme D'action

Target of Action

For instance, they have been reported to inhibit cell growth , act as potent 5-HT2 receptor agonists , and inhibit the activity of kinases such as CHK1, CHK2, and SGK .

Mode of Action

For example, they can inhibit the activity of certain enzymes, leading to changes in cellular processes . They can also act as agonists for certain receptors, triggering specific cellular responses .

Biochemical Pathways

For instance, they can inhibit the production of certain mediators in osteoarthritis cartilage, affecting the inflammatory response .

Pharmacokinetics

The compound’s lipophilicity and water solubility, which can impact its bioavailability, have been noted .

Result of Action

Indazole derivatives have been reported to have various biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Action Environment

It has been noted that the compound should be stored in an inert atmosphere at 2-8°c for optimal stability .

Propriétés

IUPAC Name |

5-nitro-1H-indazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O3/c11-7-2-5-4(3-8-9-5)1-6(7)10(12)13/h1-3,11H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIJDAJASYWQSPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650579 | |

| Record name | 5-Nitro-1,2-dihydro-6H-indazol-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1082041-56-2 | |

| Record name | 5-Nitro-1,2-dihydro-6H-indazol-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.